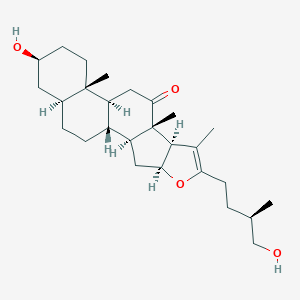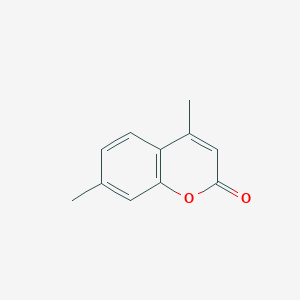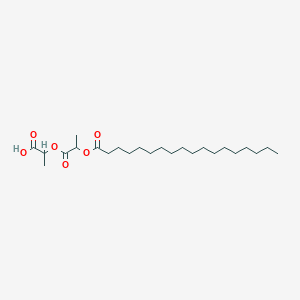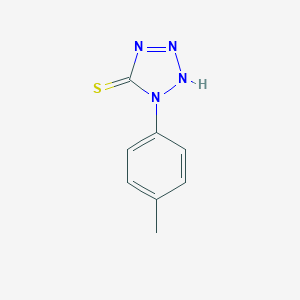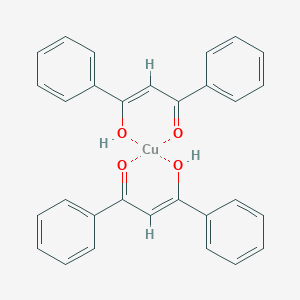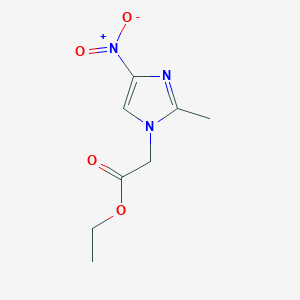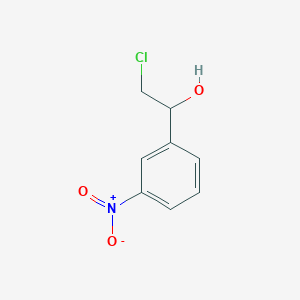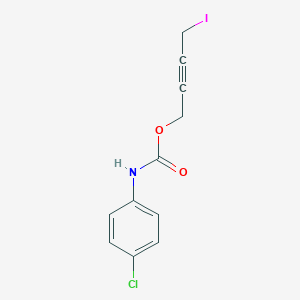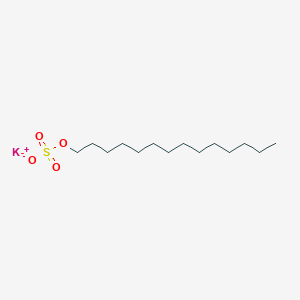
Chromium(III) sulfate, hexahydrate (2:3:6)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium(III) sulfate, hexahydrate (2:3:6) is a chemical compound that is used in various scientific research applications. It is a water-soluble salt that contains chromium, a trace element that is essential for human health. Chromium(III) sulfate, hexahydrate (2:3:6) is commonly used in laboratory experiments to study its biochemical and physiological effects on living organisms.
Wirkmechanismus
The mechanism of action of chromium(III) sulfate, hexahydrate (2:3:6) is not fully understood. It is believed to work by enhancing insulin sensitivity and glucose uptake in cells, which can help regulate blood sugar levels. It may also have antioxidant properties that can protect cells from oxidative damage.
Biochemische Und Physiologische Effekte
Chromium(III) sulfate, hexahydrate (2:3:6) has been shown to have various biochemical and physiological effects on living organisms. It can improve glucose metabolism, lipid metabolism, and insulin sensitivity. It may also have anti-inflammatory and antioxidant properties that can protect cells from damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using chromium(III) sulfate, hexahydrate (2:3:6) in lab experiments is its high solubility in water, which makes it easy to work with. It is also relatively inexpensive and readily available. However, one limitation is that it can be toxic in high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on chromium(III) sulfate, hexahydrate (2:3:6). One area of focus is its potential therapeutic effects on diabetes, obesity, and cardiovascular disease. Another area of research is its antioxidant properties and how they can be used to protect cells from damage. Additionally, more research is needed to fully understand its mechanism of action and how it interacts with other compounds in living organisms.
Synthesemethoden
Chromium(III) sulfate, hexahydrate (2:3:6) can be synthesized by reacting chromium(III) oxide with sulfuric acid. The resulting compound is a light blue crystalline solid that is highly soluble in water.
Wissenschaftliche Forschungsanwendungen
Chromium(III) sulfate, hexahydrate (2:3:6) is commonly used in scientific research to study its effects on living organisms. It has been shown to have potential therapeutic effects on diabetes, obesity, and cardiovascular disease. It is also used in the production of pigments, ceramics, and other industrial applications.
Eigenschaften
CAS-Nummer |
15005-90-0 |
|---|---|
Produktname |
Chromium(III) sulfate, hexahydrate (2:3:6) |
Molekularformel |
Cr3H12O14S2+5 |
Molekulargewicht |
456.2 g/mol |
IUPAC-Name |
chromium(3+);disulfate;hexahydrate |
InChI |
InChI=1S/3Cr.2H2O4S.6H2O/c;;;2*1-5(2,3)4;;;;;;/h;;;2*(H2,1,2,3,4);6*1H2/q3*+3;;;;;;;;/p-4 |
InChI-Schlüssel |
GEXKWFJSXLCCEG-UHFFFAOYSA-J |
SMILES |
O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Cr+3].[Cr+3].[Cr+3] |
Kanonische SMILES |
O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Cr+3].[Cr+3].[Cr+3] |
Synonyme |
CHROMIC SULFATE HEXAHYDRATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



